molecular formula C7H6BrFS B15205102 2-Bromo-6-fluoro-4-methylbenzenethiol

2-Bromo-6-fluoro-4-methylbenzenethiol

Cat. No.: B15205102
M. Wt: 221.09 g/mol
InChI Key: PESTVELDXGEGDJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylbenzenethiol is an organic compound with the molecular formula C7H6BrFS. It is a derivative of benzenethiol, featuring bromine, fluorine, and methyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the bromination of 4-fluoro-2-methylbenzenethiol, followed by thiolation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing advanced chemical reactors and continuous flow systems to maintain efficiency and yield. The use of automated systems helps in controlling reaction parameters and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzenethiols, disulfides, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-6-fluoro-4-methylbenzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can participate in halogen bonding, influencing molecular recognition and binding processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-methylbenzenethiol
  • 4-Fluoro-2-methylbenzenethiol
  • 2-Bromo-6-fluoro-4-methylbenzenamine

Uniqueness

2-Bromo-6-fluoro-4-methylbenzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications .

Properties

Molecular Formula

C7H6BrFS

Molecular Weight

221.09 g/mol

IUPAC Name

2-bromo-6-fluoro-4-methylbenzenethiol

InChI

InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3

InChI Key

PESTVELDXGEGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S)F

Origin of Product

United States

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